molecular formula C18H14BrClN2O3S B2800657 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-03-6

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2800657
CAS No.: 865247-03-6
M. Wt: 453.74
InChI Key: NQOHUZCRVMMEBS-UZYVYHOESA-N
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Description

This compound is a derivative of benzo[d]thiazole . Benzo[d]thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They are of academic interest and are used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . Another method involves reacting p-bromoacetophenone and thiourea in the presence of a catalyst like iodine .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed by physicochemical and spectral characteristics, as is done with similar compounds .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed simple and efficient synthetic routes for producing novel compounds featuring thiazole and related heterocyclic frameworks. For instance, Nassiri and Milani (2020) described the synthesis of novel compounds through a three-component reaction involving benzothiazole derivatives, showcasing the versatility of thiazole chemistry in creating diverse molecular structures Nassiri & Milani, 2020.

Biological Activity and Potential Therapeutics

Thiazole derivatives, including those with complex moieties similar to the queried compound, have been explored for their biological activities. Babar et al. (2017) conducted molecular docking and glucosidase inhibition studies on a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, identifying compounds with significant inhibitory activities against α-glucosidase and β-glucosidase enzymes. This suggests potential therapeutic applications in managing diseases like diabetes Babar et al., 2017.

Antimicrobial Properties

Compounds containing thiazole units have also been evaluated for antimicrobial properties. Dabholkar and Tripathi (2011) synthesized isochromene and isoquinoline derivatives and tested their antimicrobial activity against various bacterial strains, providing insights into the potential use of these compounds in developing new antimicrobial agents Dabholkar & Tripathi, 2011.

Anticancer Research

Mabkhot et al. (2019) highlighted the anticancer potential of thiazolidinone derivatives through the synthesis and structural elucidation of compounds showing moderate cytotoxic activity against cancer cell lines. This underscores the role of thiazole and thiazolidinone derivatives in anticancer drug discovery Mabkhot et al., 2019.

Properties

IUPAC Name

ethyl 2-[2-(2-bromobenzoyl)imino-6-chloro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O3S/c1-2-25-16(23)10-22-14-8-7-11(20)9-15(14)26-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOHUZCRVMMEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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